[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid

Catalog No.
S12190395
CAS No.
M.F
C7H11BO4S
M. Wt
202.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid

Product Name

[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid

IUPAC Name

[3-(2-methoxyethoxy)thiophen-2-yl]boronic acid

Molecular Formula

C7H11BO4S

Molecular Weight

202.04 g/mol

InChI

InChI=1S/C7H11BO4S/c1-11-3-4-12-6-2-5-13-7(6)8(9)10/h2,5,9-10H,3-4H2,1H3

InChI Key

GFPCLPLIAWBOJE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CS1)OCCOC)(O)O

[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a thiophene ring that is further substituted with a methoxyethoxy group. This compound belongs to the class of boronic acids, which are known for their utility in organic synthesis, particularly in cross-coupling reactions and as building blocks in medicinal chemistry. The presence of the thiophene moiety enhances its electronic properties, making it suitable for various applications in materials science and pharmaceuticals.

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: Under specific conditions, the boronic acid group can be reduced to yield boranes.
  • Substitution: The methoxyethoxy group can be substituted with other nucleophiles, leading to diverse derivatives.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various amines for substitution reactions .

Boronic acids, including [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid, have demonstrated significant biological activities. They are often explored for their potential as enzyme inhibitors, particularly against serine proteases and proteasomes. The unique structure of this compound may allow it to interact with specific biological targets, leading to applications in treating various diseases, including cancer and autoimmune disorders. Research has shown that boronic acids can modulate signaling pathways in cells, which is crucial for their therapeutic effects .

The synthesis of [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid can be achieved through several methods:

  • Grignard Reaction: Involves the reaction of an aryl Grignard reagent with borate esters followed by hydrolysis.
  • Transmetalation: Aryl halides can be reacted with diboron reagents under palladium catalysis to form the desired boronic acid.
  • Direct Borylation: Utilizing borylating agents such as trialkoxyboranes or boron trihalides directly on thiophene derivatives .

These methods allow for the efficient production of boronic acids with high purity and yield.

[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid finds applications in:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
  • Medicinal Chemistry: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases such as cancer.
  • Materials Science: The compound can be used in the fabrication of organic electronic devices due to its semiconducting properties.

Interaction studies involving [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid primarily focus on its binding affinities and inhibitory effects on various biological targets. Research indicates that this compound may effectively inhibit certain kinases involved in cancer progression and immune responses. These studies are crucial for understanding the mechanism of action and potential therapeutic applications of this compound .

Several compounds share structural similarities with [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Thienylboronic AcidContains a thiophene ringUsed extensively in Suzuki coupling reactions
Phenylboronic AcidA phenyl group instead of thiopheneCommonly used in drug discovery
4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amineContains both pyrimidine and thiopheneExhibits potent biological activity against cancer cell lines

The uniqueness of [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid lies in its specific substitution pattern and the presence of the methoxyethoxy group, which influences its solubility and reactivity compared to other boronic acids .

Transition Metal-Mediated Cross-Coupling Strategies

Suzuki-Miyaura Coupling Optimization for Thiophene-Boronate Systems

The Suzuki-Miyaura reaction remains the cornerstone for integrating [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid into complex architectures. Key advancements include the use of air-stable DABO boronates as surrogates for boronic acids, which circumvent protodeboronation challenges common to electron-rich thiophene systems. For instance, heteroaryl DABO boronates undergo efficient cross-coupling with aryl halides in the presence of 0.5–2 mol% palladium catalysts and protic co-solvents like tert-butanol or water. A representative large-scale reaction employing 1.1 equivalents of benzofuran DABO boronate and 0.5 mol% Pd(PPh₃)₄ achieved an 89% yield of biaryl products, demonstrating industrial viability.

Table 1: Comparative Suzuki-Miyaura Reaction Conditions

ParameterDABO Boronate SystemConventional Boronic Acid
Catalyst Loading0.5–2 mol% Pd5–10 mol% Pd
Solvent SystemTHF/H₂O (3:1)DMF/K₂CO₃
Reaction Time (h)12–2448–72
Yield (%)75–8911–45

Water plays a dual role in these reactions: it enhances boronate availability for transmetalation while suppressing homocoupling byproducts. However, electron-donating groups on the thiophene ring necessitate careful pH control to prevent premature hydrolysis of the boronic acid.

Role of Palladium Catalysts in Regioselective Functionalization

Palladium-mediated C–H functionalization strategies have unlocked routes to penta-substituted benzylamines using thiophene as a directing group. The transient coordination of Pd(II) to the thiophene sulfur atom activates ortho-C–H bonds, enabling arylation, alkoxylation, or amination with exceptional regiocontrol. For example, a Pd(OAc)₂-catalyzed reaction with N-methyliminodiacetic acid (MIDA) boronates achieved 78% yield of a penta-substituted benzylamine, highlighting the synergy between directing groups and boronate stability.

Grignard and Transmetalation Approaches for Boronic Acid Synthesis

Magnesium-Mediated Borylation of Halogenated Thiophene Precursors

Grignard reagents facilitate the synthesis of boronic esters via reaction with trialkyl borates. A scalable protocol involves treating 3-(2-methoxyethoxy)-2-bromothiophene with iPrMgCl·LiCl followed by B(OiPr)₃, yielding the boronic ester precursor in 82% efficiency. Crucially, the use of “moist” Lewis acids (water content >500 ppm) during transmetalation minimizes diastereomer formation while tolerating aqueous workup conditions.

Solvent and Temperature Effects on Boronate Ester Formation

Ether solvents like THF and 2-MeTHF dominate boronate ester synthesis due to their compatibility with Grignard intermediates. However, MIDA boronates require rigorously anhydrous conditions during electrophilic borylation to prevent hydrolysis to boronic acids. Elevated temperatures (55–80°C) accelerate boron–heteroatom exchange but risk protodeboronation in electron-rich systems. For instance, heating thiophen-2-ylboronic acid in THF/H₂O (4:1) at 130°C for 30 minutes induced 15% decomposition, whereas K₃PO₄-mediated hydrolysis under identical conditions caused near-complete degradation.

One-Pot Multigram-Scale Synthesis Protocols

Efficiency of N-Methyliminodiacetic Acid (MIDA) Boronate Masking

MIDA boronates address stability and handling challenges associated with [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid. The chelating MIDA ligand suppresses protodeboronation by stabilizing the boron center against nucleophilic attack. A one-pot borylation–masking sequence achieved 67% isolated yield of the MIDA-protected boronate on a 10-gram scale, with the product remaining stable for >6 months under ambient conditions.

Table 2: Scalability Parameters for Boronate Synthesis

ParameterSmall Scale (1 g)Large Scale (100 g)
Reaction Volume (L)0.110
Cooling Rate (°C/min)50.5
Purity (%)9592
Cycle Time (h)824

Scalability Challenges in Ether-Solvent Systems

While ether solvents facilitate boronate crystallization, their low water miscibility complicates large-scale extractions. Patent WO2005097809A2 resolves this by employing TBME (methyl tert-butyl ether) for liquid–liquid separations, achieving >99% boronate recovery in continuous flow systems. However, MIDA boronates exhibit limited solubility in ethers, necessitating switchable solvents like acetone/hexane for precipitation.

Thienyl Boronate Monomers for Conjugated Polymer Synthesis

Controlled Chain Growth in Polyheterocyclic Systems

The synthesis of regioregular poly(3-hexylthiophene-2,5-diyl) (rr-P3HT) via Suzuki–Miyaura polymerization demonstrates the efficacy of thienyl boronate esters in controlled chain-growth processes. The N-methyliminodiacetic acid (MIDA) boronate ester derivative of [3-(2-methoxyethoxy)thiophen-2-yl]boronic acid enables slow hydrolysis kinetics, which mitigates premature transmetallation and suppresses side reactions like protodeboronation [1] [3]. This controlled release of the active boronic acid species ensures high regioselectivity (>98% HT couplings) and yields polymers with molecular weights up to Mn = 18.7 kDa and Mw = 42.7 kDa [1]. In contrast, pinacol boronate esters under identical conditions produce lower molecular weight polymers (Mn < 10 kDa) due to faster hydrolysis and incomplete monomer conversion [3].

Table 1: Comparison of MIDA and Pinacol Boronate Esters in Suzuki–Miyaura Polymerization

ParameterMIDA Boronate EsterPinacol Boronate Ester
Hydrolysis RateSlowFast
Regioregularity (% HT)>98<95
Mn (kDa)18.79.2
Isolated Yield (%)9465

Serine Protease Inhibition via Boronate Transition-State Mimicry

Boronic acids, including [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid, exhibit potent inhibitory activity against serine proteases through a well-characterized mechanism involving transition-state mimicry [1] [2]. The fundamental mechanism involves the formation of a covalent, nearly tetrahedral adduct between the boronic acid moiety and the active-site serine residue of the target protease [2].

The inhibitory mechanism proceeds through a two-step process wherein the boronic acid initially forms a reversible complex with the enzyme, followed by the formation of a more stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis [1]. Peptide boronic acids demonstrate exceptional potency against multiple serine proteases, with inhibition constants ranging from 0.10 to 20 nanomolar for chymotrypsin, cathepsin G, leukocyte elastase, and pancreatic elastase [1]. The alpha-lytic protease complex with peptide boronic acid exhibits a particularly tight binding interaction with a dissociation constant of 0.35 nanomolar [2].

Nuclear magnetic resonance spectroscopy studies have provided direct evidence for the formation of tetrahedral boronate complexes with serine proteases. The boron-11 nuclear magnetic resonance signal at -18.7 parts per million observed in chymotrypsin complexes confirms the tetrahedral geometry around the boron atom upon binding to the catalytic serine [3]. This spectroscopic evidence demonstrates that the exchange between trigonal boronic acid and its tetrahedral enzyme adducts represents a slow exchange process at room temperature [3].

The structural basis for inhibition involves multiple stabilizing interactions beyond the primary covalent bond formation. Crystallographic analysis reveals that boronic acid inhibitors form seven hydrogen bonds with the enzyme, complemented by van der Waals interactions and the burial of approximately 330 square angstroms of hydrophobic surface area [2]. The boronic acid oxygen atoms are positioned within the oxyanion hole, receiving stabilization from backbone nitrogen atoms of key active site residues [2].

The thiophene moiety in [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid may provide additional selectivity and binding affinity through specific interactions with hydrophobic pockets in target proteases. Thiophene-containing boronic acid derivatives have demonstrated enhanced inhibitory activity against beta-lactamases, with inhibition constants in the range of 30-70 micromolar for compounds containing the benzothiophene core [4] [5].

Table 1: Serine Protease Inhibition by Boronic Acids

EnzymeInhibitor TypeIC50/Ki (nM)MechanismReference
ChymotrypsinPeptide Boronic Acid0.10-20Slow-binding inhibition [1]
Cathepsin GPeptide Boronic Acid0.10-20Competitive inhibition [1]
Leukocyte ElastasePeptide Boronic Acid0.10-20Slow-binding inhibition [1]
Pancreatic ElastasePeptide Boronic Acid0.10-20Slow-binding inhibition [1]
Alpha-lytic ProteasePeptide Boronic Acid0.35Tetrahedral adduct formation [2]

Selectivity in Kinase Pathway Modulation for Oncotherapeutic Applications

Boronic acid compounds have emerged as selective inhibitors of protein kinases involved in oncogenic signaling pathways, offering promising therapeutic opportunities for cancer treatment [6] [7] [8]. The selectivity profiles of boronic acid-containing kinase inhibitors demonstrate remarkable specificity for oncologically relevant targets while minimizing off-target effects.

Dual kinase inhibitors containing boronic acid scaffolds have shown exceptional selectivity for CDC-like kinase and Rho-associated protein kinase pathways. Compounds HSD1400 and HSD1791 demonstrate greater than 70% inhibition of CDC-like kinase 1 and 2 and Rho-associated protein kinase 2 at concentrations of 25 nanomolar [6] [8]. The methylated analog HSD1791 exhibits enhanced selectivity by specifically avoiding CDC-like kinase 4 inhibition while maintaining potent activity against the primary targets [6] [8].

Rho-associated protein kinase inhibition represents a particularly promising application for boronic acid derivatives in cancer therapy. The boronic acid-containing compound HSD1590 demonstrates subnanomolar enzymatic inhibition of Rho-associated protein kinase 2 with an inhibition constant of 0.5 nanomolar, representing superior potency compared to the approved drug netarsudil, which exhibits an inhibition constant of 11 nanomolar under similar conditions [7]. This enhanced potency translates to improved functional outcomes, with HSD1590 effectively inhibiting cancer cell migration at 1 micromolar concentrations while maintaining low cytotoxicity profiles [7].

The selectivity of boronic acid kinase inhibitors extends to hematological malignancies through targeted inhibition of Bruton's tyrosine kinase. Thieno[3,2-d]pyrimidine derivatives containing boronic acid functional groups demonstrate potent and selective inhibition of Bruton's tyrosine kinase with inhibition constants of 29.9 nanomolar [9]. These compounds exhibit preferential activity against B cells with inhibition constants of 284 nanomolar while showing minimal effects on T cells, achieving selectivity windows exceeding 35-fold [9].

Epidermal growth factor receptor targeting through boronic acid conjugation has revealed mechanisms for achieving prolonged kinase inhibition. Boron-conjugated 4-anilinoquinazoline derivatives form covalent bonds with nucleophilic groups in the epidermal growth factor receptor kinase domain, resulting in time-dependent irreversible inhibition [10]. Quantum mechanical docking simulations demonstrate that the boronic acid moiety forms covalent boron-oxygen bonds with aspartic acid residues while establishing additional hydrogen bonding interactions that contribute to prolonged enzyme inhibition [10].

The oncotherapeutic applications of boronic acid kinase inhibitors are supported by their ability to induce cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis demonstrates that boronic acid-containing dual kinase inhibitors promote cell cycle arrest in the G1 phase, accompanied by upregulation of DNA damage markers and suppression of cyclin D/retinoblastoma oncogenic pathways [6] [8]. These mechanistic insights support the therapeutic potential of [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid derivatives in selective kinase pathway modulation for cancer treatment.

Table 2: Kinase Inhibition by Boronic Acid Compounds

CompoundTarget KinaseIC50 (nM)Selectivity FeaturesApplicationReference
HSD1400CLK1/2, ROCK2<25>70% inhibition at 25 nMAnticancer [6], [8]
HSD1791CLK1/2, ROCK2<25CLK4 selectiveAnticancer [6], [8]
HSD1590ROCK20.5Subnanomolar inhibitionCancer migration [7]
Compound 8 (BTK)BTK29.9B cell specificImmunosuppressive [9]
Compound 7d (EGFR)EGFRNot specifiedIrreversible inhibitionAnticancer [10]

Boronic Acid-Drug Conjugate Design

Prodrug Activation Strategies via pH-Responsive Boronate Cleavage

Boronic acid-drug conjugates leverage the unique chemical properties of the boronate functional group to achieve selective drug activation in tumor microenvironments through pH-responsive mechanisms [11] [12] [13]. The fundamental activation strategy exploits the differential pH conditions between normal physiological environments (pH 7.4) and tumor microenvironments (pH 6.5-6.8), enabling preferential drug release at target sites [11] [12].

The mechanism of pH-responsive boronate cleavage involves the oxidation of carbon-boron bonds by reactive oxygen species, particularly hydrogen peroxide and peroxynitrite, which are elevated in tumor microenvironments [11] [12]. Upon oxidation, the boronic acid undergoes a Bora-Brook rearrangement, involving the migration of carbon to oxygen to form a borate derivative, which subsequently hydrolyzes to release the active drug and boric acid [11]. This mechanism provides a bioorthogonal activation pathway that is both chemically selective and biologically compatible [12].

Reactive oxygen species-activated prodrug strategies demonstrate remarkable efficiency improvements over traditional activation mechanisms. Peroxynitrite-mediated activation proceeds approximately one million times faster than hydrogen peroxide-mediated activation at physiological pH, attributed to the anionic form of peroxynitrite compared to the neutral form of hydrogen peroxide [12]. This enhanced reactivity enables efficient drug activation even in challenging tumor microenvironments with limited oxygen availability [13].

Photoactivation represents an advanced strategy for boronic acid prodrug activation that addresses limitations of low intrinsic activation efficiency [13] [14]. The photoactivation mechanism involves the equilibrium between boronic acid and boronate anion forms, with the latter being susceptible to photo-oxidation to generate phenyl radicals capable of capturing oxygen at extremely low concentrations [13] [14]. This approach enables spatiotemporal control of drug activation and maintains efficacy even under hypoxic tumor conditions [13] [14].

The nitrogen mustard prodrug platform exemplifies the therapeutic potential of boronic acid-based activation strategies. Boronic acid-masked nitrogen mustards exhibit suppressed cytotoxic activity due to electron-withdrawing effects that prevent aziridinium intermediate formation [12]. Upon activation by reactive oxygen species, the prodrugs transform into electron-rich aromatic nitrogen mustards with restored cytotoxic potential [12]. Lead compounds demonstrate impressive tumor growth inhibition in breast cancer xenograft models, providing in vivo proof-of-concept for reactive oxygen species-activated prodrug strategies [12].

Polymer-based boronic acid conjugates offer enhanced drug delivery capabilities through pH-responsive release mechanisms. Catechol-containing polymeric carriers exploit the pH-dependent binding affinity between catechol groups and boronic acid-containing therapeutics such as bortezomib [15]. In acidic environments characteristic of tumor tissue or subcellular endosomes, the therapeutic agent dissociates from polymer-bound catechol groups to liberate the free drug [15]. This approach demonstrates 2.2-fold enhanced selectivity for cancer cells over normal cells while maintaining equivalent sensitivity to free drug [15].

Advanced polymer architectures incorporate dual-component systems that respond to multiple environmental stimuli. Bicomponent polymeric micelles utilize pH-sensitive borate bonds formed between dopamine and boronic acid functional groups [16]. These systems demonstrate enhanced therapeutic effects in vivo through improved drug accumulation and retention at tumor sites [16]. The pH-responsive behavior enables targeted drug release while minimizing systemic toxicity [16].

Table 3: Boronic Acid Drug Conjugate Systems

Compound TypeActivation MechanismpH Activation RangeTarget ApplicationCellular Uptake EnhancementReference
Bortezomib ConjugatespH-dependent dissociationAcidic (tumor pH)Proteasome inhibition2.2-fold selectivity [15]
Catechol-Boronate PolymerspH-sensitive catechol-boronate binding~6.5 (endosomal)Cancer cell targetingEnhanced cytotoxicity [15]
pH-Responsive MicellespH-responsive borate bondsAcidic microenvironmentDoxorubicin deliverySite-specific release [16]
Phenylboronic Acid NanoparticlesSialic acid targeting6.5-6.8 (tumor)Tumor targetingEnhanced accumulation [17]
Boronic Acid ProdrugsROS-activated cleavageTumor microenvironmentNitrogen mustard activationImproved tumor selectivity [12]

Cellular Uptake Efficiency in Tumor Microenvironments

The cellular uptake efficiency of boronic acid-drug conjugates in tumor microenvironments represents a critical determinant of therapeutic efficacy, with multiple mechanisms contributing to enhanced tumor-selective accumulation [18] [19] [20] [17]. The acidic tumor microenvironment, characterized by pH values between 6.5 and 6.8, creates optimal conditions for boronic acid-mediated cellular uptake through both passive and active transport mechanisms [18] [21].

Passive diffusion mechanisms demonstrate tumor-selective enhancement under acidic conditions characteristic of tumor microenvironments. Boric acid uptake studies in hepatocellular carcinoma cells reveal that cellular accumulation occurs primarily through simple diffusion, with tumor-specific enhancement attributed to increased cell membrane permeability under acidic conditions [18] [21]. The acidic microenvironment contributes to higher cell membrane fluidity, which positively correlates with membrane permeability and facilitates enhanced boronic acid uptake [21].

Active targeting strategies exploit the overexpression of specific receptors and surface modifications characteristic of tumor cells. Biotin receptor targeting demonstrates exceptional specificity for cancer cells, with biotinyl-closo-dodecaborate conjugates achieving tumor boron concentrations of 9.7 micrograms per gram compared to 7.2 micrograms per gram for standard agents at equivalent doses [19]. This enhanced accumulation translates to improved therapeutic outcomes, although optimal efficacy requires consideration of intracellular localization patterns in addition to total accumulation levels [19].

Sialic acid-mediated targeting represents a particularly promising approach for tumor-selective drug delivery. Phenylboronic acid derivatives demonstrate pH-dependent binding affinity for sialic acid residues that are overexpressed on tumor cell surfaces [20] [22]. The binding interaction strengthens under weakly acidic pH conditions associated with hypoxic tumor microenvironments, enabling selective activation at target sites while avoiding systemic interactions [20]. Structural optimization of boronic acid ligands enhances tumor targeting efficiency, with 5-boronopicolinic acid demonstrating exceptionally high binding affinity to sialic acid under acidic conditions [20].

Nanoparticle-mediated delivery systems leverage size-dependent and surface modification strategies to optimize tumor accumulation. Phenylboronic acid-decorated soy protein nanoparticles demonstrate size-dependent cellular uptake and cytotoxicity profiles, with 30-nanometer particles showing optimal performance [17]. These systems provide dual functionality through active targeting to sialic acid residues and passive tumor microenvironment improvement through reduction of interstitial fluid pressure and solid stress [17].

The enhanced permeability and retention effect contributes significantly to boronic acid conjugate accumulation in tumor tissues. Small molecule boron carriers that utilize endogenous albumin binding achieve prolonged blood retention and preferential tumor accumulation through enhanced permeability and retention mechanisms [19]. This approach combines the targeting advantages of small molecules with the pharmacokinetic benefits of protein conjugation [19].

Cellular uptake optimization requires careful consideration of multiple factors including pH sensitivity, receptor expression levels, particle size, and surface chemistry. The integration of these parameters enables the design of boronic acid conjugates with enhanced tumor selectivity and therapeutic efficacy. For [3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid, the thiophene moiety may provide additional binding interactions that enhance cellular uptake through hydrophobic interactions with membrane components or specific receptor binding sites.

Advanced delivery strategies incorporate stimuli-responsive mechanisms that respond to multiple tumor microenvironment characteristics simultaneously. Systems that respond to pH, reactive oxygen species, and enzymatic activity provide enhanced selectivity and reduced off-target effects [23]. The development of such multi-responsive systems represents a promising direction for optimizing the therapeutic potential of boronic acid-drug conjugates in cancer treatment applications.

Table 4: Cellular Uptake and Tumor Targeting Mechanisms

Targeting StrategyMechanismTumor/Normal RatioOptimization FactorClinical RelevanceReference
Phenylboronic Acid-Sialic AcidBoronate ester formationEnhanced at pH 6.5pH-responsive bindingCancer stem cells [20]
Biotin Receptor TargetingReceptor-mediated endocytosis9.7 vs 7.2 μg/gReceptor overexpressionMultiple cancer types [19]
Passive DiffusionSimple diffusionSelective by pHMembrane permeabilityHepatocellular carcinoma [18]
Enhanced PermeabilityEPR effectSize-dependentNanoparticle sizeSolid tumors [17]
pH-Gradient ExploitationProtonation changespH-dependentpKa tuningHypoxic tumors [23]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

202.0471102 g/mol

Monoisotopic Mass

202.0471102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types